3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
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Overview
Description
3,5-Dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes methoxy groups, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester, an aldehyde, and thiourea under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization.
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Formation of Thiazole Ring
Reactants: β-keto ester, aldehyde, thiourea
Conditions: Acidic medium, typically using hydrochloric acid
Reaction: Condensation reaction to form the thiazole ring
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Functionalization
Reactants: Thiazole intermediate, 3,5-dimethoxybenzoyl chloride
Conditions: Base such as triethylamine, solvent like dichloromethane
Reaction: Nucleophilic acyl substitution to attach the benzamide moiety
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3,5-Dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: Used in biochemical assays to study enzyme interactions and inhibition.
Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The methoxy groups and benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the thiazole ring, making it less complex.
4-Methylphenylthiazole: Does not have the benzamide moiety, limiting its applications.
5-Phenyl-1,3-thiazole: Simpler structure, used in different contexts.
Uniqueness
3,5-Dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy groups and a thiazole ring makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-16-9-11-17(12-10-16)22-23(18-7-5-4-6-8-18)31-25(26-22)27-24(28)19-13-20(29-2)15-21(14-19)30-3/h4-15H,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKMRZKPODNESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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